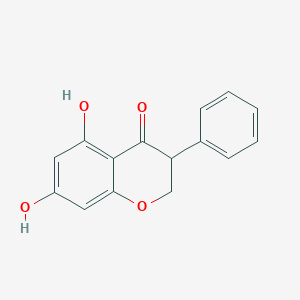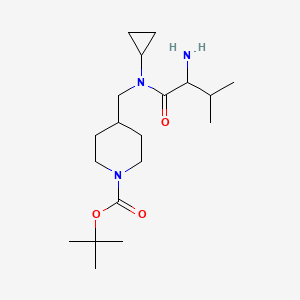![molecular formula C7H4INS B14792748 4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
4-Iodothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodothieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. The iodine atom is positioned at the fourth carbon of the thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction conditions and yields. This method can be optimized to minimize by-products and improve the overall efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-Iodothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can be further utilized in drug discovery and development.
科学研究应用
4-Iodothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the design of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Material Science: Employed in the synthesis of organic semiconductors and photovoltaic materials.
Chemical Biology: Acts as a building block for the synthesis of bioactive molecules and molecular probes.
作用机制
The mechanism of action of 4-Iodothieno[3,2-c]pyridine largely depends on its specific application. In medicinal chemistry, it often functions as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions with the target protein.
相似化合物的比较
Thieno[3,2-c]pyridine: Lacks the iodine substituent but shares the core structure.
4-Bromothieno[3,2-c]pyridine: Similar structure with a bromine atom instead of iodine.
Thiadiazolo[3,4-c]pyridine: Another fused heterocyclic compound with different heteroatoms.
Uniqueness: 4-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, making it a valuable scaffold in drug design.
属性
分子式 |
C7H4INS |
|---|---|
分子量 |
261.08 g/mol |
IUPAC 名称 |
4-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H |
InChI 键 |
ITXYGHOJSAWPDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1SC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)



![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)


